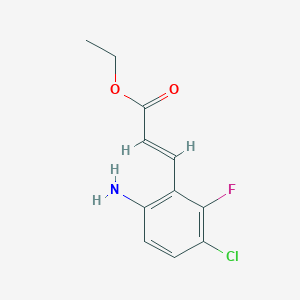
Ethyl (E)-3-(6-amino-3-chloro-2-fluorophenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (E)-3-(6-amino-3-chloro-2-fluorophenyl)acrylate is an organic compound that belongs to the class of phenylacrylates This compound is characterized by the presence of an ethyl ester group, an amino group, a chloro group, and a fluoro group attached to a phenyl ring, along with an acrylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-3-(6-amino-3-chloro-2-fluorophenyl)acrylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-amino-3-chloro-2-fluorobenzaldehyde and ethyl acrylate.
Condensation Reaction: The key step involves a condensation reaction between 6-amino-3-chloro-2-fluorobenzaldehyde and ethyl acrylate in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in a suitable solvent like ethanol or methanol under reflux conditions.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The condensation reaction is scaled up using large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processes: Continuous flow processes may be employed to enhance efficiency and yield.
Automated Purification Systems: Automated systems for purification, such as high-performance liquid chromatography (HPLC), are used to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (E)-3-(6-amino-3-chloro-2-fluorophenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The fluoro and chloro groups can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted phenylacrylates with various functional groups.
Applications De Recherche Scientifique
Ethyl (E)-3-(6-amino-3-chloro-2-fluorophenyl)acrylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl (E)-3-(6-amino-3-chloro-2-fluorophenyl)acrylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (E)-3-(6-amino-3-chloro-2-bromophenyl)acrylate: Similar structure but with a bromine atom instead of fluorine.
Ethyl (E)-3-(6-amino-3-chloro-2-methylphenyl)acrylate: Similar structure but with a methyl group instead of fluorine.
Ethyl (E)-3-(6-amino-3-chloro-2-nitrophenyl)acrylate: Similar structure but with a nitro group instead of fluorine.
Uniqueness
Ethyl (E)-3-(6-amino-3-chloro-2-fluorophenyl)acrylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H11ClFNO2 |
|---|---|
Poids moléculaire |
243.66 g/mol |
Nom IUPAC |
ethyl (E)-3-(6-amino-3-chloro-2-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11ClFNO2/c1-2-16-10(15)6-3-7-9(14)5-4-8(12)11(7)13/h3-6H,2,14H2,1H3/b6-3+ |
Clé InChI |
SWJVRILNDZQPLQ-ZZXKWVIFSA-N |
SMILES isomérique |
CCOC(=O)/C=C/C1=C(C=CC(=C1F)Cl)N |
SMILES canonique |
CCOC(=O)C=CC1=C(C=CC(=C1F)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


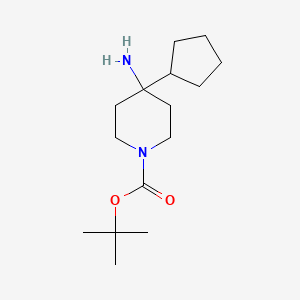
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-ol](/img/structure/B11762518.png)
![3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarboxylic acid](/img/structure/B11762519.png)

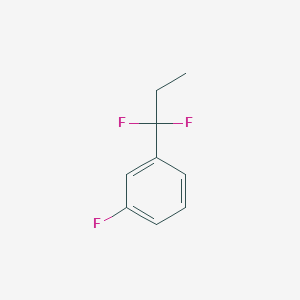

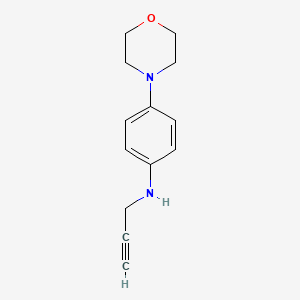
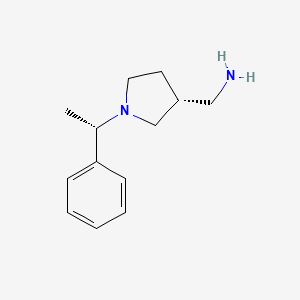
![Ethyl 2-[4-(2-ethoxy-2-oxoethoxy)-2-methylphenoxy]acetate](/img/structure/B11762551.png)
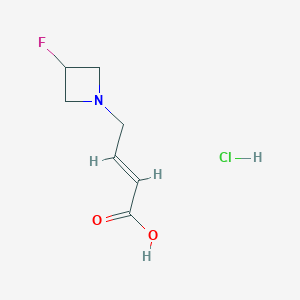
![[(2R)-3-carboxy-2-[(6-oxohexanoyl)oxy]propyl]trimethylazanium](/img/structure/B11762574.png)

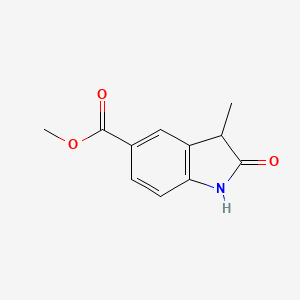
![tert-butyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[azepane-4,2'-chromene]-1-carboxylate](/img/structure/B11762603.png)
